Potent and selective PPAR-α agonist (EC50 values are 18 and 30 μM at mouse and human receptors, respectively). Affinity is 10-fold less at PPAR-γ (EC50 values are 250 and 300 μM at mouse and human receptors, respectively). Hypolipidemic agent.
Fenofibrate is an agonist of peroxisome proliferator-activated receptor α (PPARα) with EC50 values of 18 and 30 μM for mouse and human receptors, respectively, in a transactivation assay. It is selective for PPARα over PPARγ (EC50s = 300 and 200 μM for mouse and human receptors, respectively) and lacks activity at mouse and human PPARδ at a concentration of 100 μM. In vivo, fenofibrate (50-100 mg/kg) reduces plasma levels of triglycerides, C-reactive protein, and malondialdehyde (MDA) in mice with fructose-induced hypertriglycemia in a dose-dependent manner. It decreases glomerular and tubular atrophy and necrosis induced by cisplatin in rat kidney when administered at a dose of 100 mg/kg. Fenofibrate also reduces the number of pulmonary lesions induced by 4-nitroquinoline 1-oxide (4-NQO) in lung in Tsumura Suzuki obese diabetic (TSOD) mice.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Fenofibrate is a third-generation fibric acid derivative which is widely employed for the treatment of atherogenic dyslipidemia, hypertriglyceridemia, mixed dyslipidemia and hypercholesterolemia.
Fenofibrate is a synthetic phenoxy-isobutyric acid derivate and prodrug with antihyperlipidemic activity. Fenofibrate is hydrolyzed in vivo to its active metabolite fenofibric acid that binds to and activates peroxisome proliferator activated receptor alpha (PPARalpha), resulting in the activation of lipoprotein lipase and reduction of the production of apoprotein C-III, an inhibitor of lipoprotein lipase activity. Increased lipolysis and a fall in plasma triglycerides, in turn, leads to the modification of the small, dense low density lipoporotein (LDL) particles into larger particles that are catabolized more rapidly due to a greater affinity for cholesterol receptors. In addition, activation of PPARalpha also increases the synthesis of apoproteins A-I, A-II, and high density lipoprotein (HDL)-cholesterol. Overall, fenofibrate reduces total cholesterol, LDL cholesterol, apolipoprotein B, total triglycerides and triglyceride rich lipoprotein (VLDL) while increasing HDL cholesterol.
Fenofibrate is a fibric acid derivative used in the therapy of hypertriglyceridemia and dyslipidemia. Fenofibrate therapy is associated with mild and transient serum aminotransferase elevations and with rare instances of acute liver injury, which can be severe and prolonged and lead to significant hepatic fibrosis.
Fenofibrate, also known as lipidil or procetofen, belongs to the class of organic compounds known as benzophenones. These are organic compounds containing a ketone attached to two phenyl groups. Fenofibrate is a drug which is used for use as adjunctive therapy to diet to reduce elevated ldl-c, total-c, triglycerides and apo b, and to increase hdl-c in adult patients with primary hypercholesterolemia or mixed dyslipidemia (fredrickson types iia and iib). Fenofibrate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Fenofibrate has been detected in multiple biofluids, such as urine and blood. Within the cell, fenofibrate is primarily located in the cytoplasm and membrane (predicted from logP). Fenofibrate can be biosynthesized from benzophenone. Fenofibrate is a potentially toxic compound.